Cyclohexyldiphenylphosphine

Descripción

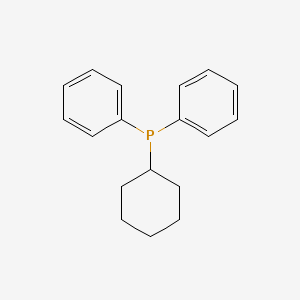

Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKWUYWWVSKKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074671 | |

| Record name | Phosphine, cyclohexyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6372-42-5 | |

| Record name | Cyclohexyldiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6372-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, cyclohexyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, cyclohexyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclohexyldiphenylphosphine via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyldiphenylphosphine, a versatile phosphine (B1218219) ligand, utilizing the Grignard reaction. This methodology is a cornerstone of organophosphorus chemistry, enabling the formation of carbon-phosphorus bonds with high efficiency. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the pivotal role of such phosphines in catalytic processes.

Core Synthesis and Mechanism

The synthesis of this compound via the Grignard reaction is a well-established and robust method. The core of this transformation involves the nucleophilic attack of a cyclohexyl Grignard reagent on the electrophilic phosphorus center of chlorodiphenylphosphine (B86185). The reaction is typically conducted in an anhydrous ethereal solvent under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent and the oxidation of the phosphine product.

The Grignard reagent, cyclohexylmagnesium halide (typically bromide or chloride), is prepared in situ by the reaction of magnesium metal with the corresponding cyclohexyl halide. The subsequent reaction with chlorodiphenylphosphine proceeds via an SN2-type mechanism at the phosphorus atom, displacing the chloride and forming the desired tertiary phosphine.

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction parameters for the synthesis of this compound.

Table 1: Physical and Spectroscopic Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁P | [1] |

| Molecular Weight | 268.33 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 58-62 °C | [2][3] |

| Boiling Point | 374.0 ± 11.0 °C at 760 mmHg | [3] |

| ³¹P NMR (CDCl₃) | δ -6.2 ppm | [4] |

| ¹³C NMR (CDCl₃) | See Table 2 for detailed assignments | [5] |

| ¹H NMR (CDCl₃) | Aromatic protons (10H): multiplet in the downfield region; Cyclohexyl protons (11H): complex multiplet in the upfield region | [6] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | C-P Coupling Constant (J, Hz) |

| C1' (ipso-phenyl) | ~137.3 | ~12.0 (¹J) |

| C2', C6' (ortho-phenyl) | ~133.8 | ~19.0 (²J) |

| C3', C5' (meta-phenyl) | ~128.7 | ~7.0 (³J) |

| C4' (para-phenyl) | ~129.0 | ~0 (⁴J) |

| C1 (ipso-cyclohexyl) | Not explicitly reported | Not explicitly reported |

| C2, C6 (cyclohexyl) | Not explicitly reported | Not explicitly reported |

| C3, C5 (cyclohexyl) | Not explicitly reported | Not explicitly reported |

| C4 (cyclohexyl) | Not explicitly reported | Not explicitly reported |

Note: Specific chemical shifts for the cyclohexyl carbons were not explicitly provided in the referenced literature, but their assignment can be achieved through 2D NMR techniques. The provided phenyl carbon data is based on analogous phenylphosphine (B1580520) structures.

Table 3: Representative Reaction Parameters for Grignard Synthesis

| Parameter | Condition |

| Phosphorus Source | Chlorodiphenylphosphine (1.0 equiv) |

| Grignard Reagent | Cyclohexylmagnesium bromide (1.1 equiv) |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |

| Reaction Temperature | -10 °C to room temperature |

| Reaction Time | ~12 hours |

| Work-up | Quenching with saturated aq. NH₄Cl |

| Reported Yield | 62-86% (for analogous mixed arylalkyl phosphines)[4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of bromocyclohexane (1.0 equivalent) in anhydrous THF is prepared and transferred to the dropping funnel.

-

A small portion of the bromocyclohexane solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining bromocyclohexane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of this compound

Materials:

-

Cyclohexylmagnesium bromide solution (prepared as in 3.1)

-

Chlorodiphenylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a thermometer, a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is prepared.

-

The solution is cooled to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

The prepared cyclohexylmagnesium bromide solution (1.1 equivalents) is transferred to the dropping funnel and added dropwise to the stirred solution of chlorodiphenylphosphine, maintaining the temperature below 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.[4]

-

The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).[4]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

Due to the air-sensitive nature of tertiary phosphines, purification must be conducted under an inert atmosphere.

Methods:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., pentane), under an inert atmosphere.

-

Vacuum Distillation: For thermally stable phosphines, vacuum distillation can be an effective purification method to remove non-volatile impurities.

-

Column Chromatography: Flash column chromatography on silica (B1680970) gel can be performed using deoxygenated solvents (e.g., a hexane/ethyl acetate (B1210297) gradient). The column should be packed and run under a positive pressure of inert gas.

Visualized Workflow and Catalytic Role

The following diagrams illustrate the experimental workflow for the synthesis and the role of this compound as a ligand in a representative catalytic cycle.

Caption: Experimental workflow for the synthesis of this compound.

This compound is a bulky, electron-rich ligand that is highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition step of the catalytic cycle.[6]

Caption: Suzuki-Miyaura cross-coupling catalytic cycle with a phosphine ligand.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers and professionals can leverage this information for the efficient preparation of this important ligand for applications in catalysis and materials science.

References

- 1. Phosphine, cyclohexyldiphenyl- | C18H21P | CID 80756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 6372-42-5 [smolecule.com]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 6372-42-5|Ligand [benchchem.com]

An In-depth Technical Guide to the Synthesis of Cyclohexyldiphenylphosphine from Chlorodiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyldiphenylphosphine, a versatile phosphine (B1218219) ligand crucial in various catalytic processes within the pharmaceutical and fine chemical industries. The primary route detailed herein involves the reaction of chlorodiphenylphosphine (B86185) with a cyclohexyl Grignard reagent. This document offers detailed experimental protocols, quantitative data, reaction pathways, and essential safety information to aid researchers in the successful synthesis and application of this important compound.

Introduction

This compound is a tertiary phosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric and electronic properties make it a valuable component in numerous transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorine atom from chlorodiphenylphosphine by a cyclohexyl nucleophile, typically in the form of a Grignard reagent. This method offers a reliable and scalable route to this important ligand.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is essential for safe handling, accurate measurements, and successful execution of the synthesis.

| Property | Chlorodiphenylphosphine | Cyclohexylmagnesium Bromide | This compound |

| CAS Number | 1079-66-9 | 931-50-0 | 6372-42-5 |

| Molecular Formula | C₁₂H₁₀ClP | C₆H₁₁BrMg | C₁₈H₂₁P |

| Molecular Weight | 220.64 g/mol [2] | 187.36 g/mol [3] | 268.33 g/mol |

| Appearance | Colorless to light yellow liquid[2] | Colorless to light yellow liquid or solid (often as a solution in THF)[4] | White to off-white solid powder[4] |

| Melting Point | 14-16 °C[2] | Not available | 58-62 °C |

| Boiling Point | 318-321 °C[2] | Not available | Not available |

| Density | 1.18-1.21 g/mL[2] | Not available | Not available |

| Solubility | Reacts with water and alcohols; soluble in ethers, benzene, and THF.[5] | Highly reactive with water and protic solvents.[4] | Sparingly soluble in water; soluble in common organic solvents.[4] |

Synthesis of this compound

The core of the synthesis is a Grignard reaction, a robust method for forming carbon-carbon and carbon-heteroatom bonds.

Reaction Pathway

The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with chlorodiphenylphosphine.

Stage 1: Formation of Cyclohexylmagnesium Bromide

Cyclohexyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form cyclohexylmagnesium bromide.

Caption: Formation of the Cyclohexyl Grignard Reagent.

Stage 2: Synthesis of this compound

The prepared cyclohexylmagnesium bromide is then reacted with chlorodiphenylphosphine in a nucleophilic substitution reaction. The nucleophilic carbon of the cyclohexyl group attacks the electrophilic phosphorus atom, displacing the chloride ion and forming the desired this compound.

Caption: Reaction of Grignard Reagent with Chlorodiphenylphosphine.

Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound. Strict anhydrous and inert atmosphere techniques are critical for success.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Cyclohexyl bromide

-

Chlorodiphenylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution (degassed)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hexane or ethanol (B145695) for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Schlenk line or inert gas (nitrogen or argon) supply

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

Under a positive pressure of inert gas, add magnesium turnings (1.1 equivalents) to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C using an ice bath.

-

Prepare a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the chlorodiphenylphosphine solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a cold, degassed saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane, or by column chromatography on silica (B1680970) gel under an inert atmosphere. A reported yield for a similar procedure is approximately 70%.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

Working with the reagents involved in this synthesis requires strict adherence to safety protocols due to their hazardous nature.

| Chemical | Hazards | Recommended Precautions |

| Chlorodiphenylphosphine | Corrosive, causes severe skin burns and eye damage, reacts violently with water, harmful if swallowed.[2][5][6] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle under an inert atmosphere.[6][7] |

| Cyclohexylmagnesium Bromide | Highly flammable, causes severe skin burns and eye damage, may cause respiratory irritation, reacts violently with water.[3] | Handle in a fume hood and under an inert atmosphere. Keep away from heat, sparks, and open flames. Wear appropriate PPE.[3] |

| Tetrahydrofuran (THF) | Highly flammable, may form explosive peroxides upon storage. | Use in a well-ventilated area away from ignition sources. Store with an inhibitor and test for peroxides before use, especially before distillation. |

| Cyclohexyl Bromide | Flammable, skin and eye irritant. | Handle in a fume hood and wear appropriate PPE. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Conclusion

The synthesis of this compound from chlorodiphenylphosphine via a Grignard reaction is a well-established and efficient method. Success hinges on the careful control of reaction conditions, particularly the exclusion of water and oxygen. This guide provides the necessary technical details, safety precautions, and procedural information to enable researchers to safely and effectively synthesize this valuable phosphine ligand for its diverse applications in modern organic synthesis and drug development.

References

31P NMR Characterization of Cyclohexyldiphenylphosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characterization of cyclohexyldiphenylphosphine, a crucial ligand in catalysis and a valuable intermediate in pharmaceutical synthesis. This document details experimental protocols, presents key quantitative NMR data, and illustrates the experimental workflow.

Core Data Presentation: ³¹P and ¹³C NMR of this compound

The following table summarizes the key NMR spectroscopic data for this compound, providing a quantitative reference for its characterization. The data is derived from a seminal study by Schraml et al. (1992).[1]

| Parameter | Value (ppm or Hz) | Solvent | Notes |

| ³¹P Chemical Shift (δ) | 9.8 | CDCl₃ | Referenced to 85% H₃PO₄. |

| ¹³C Chemical Shifts (δ) & Coupling Constants (J) | |||

| Cyclohexyl Group | |||

| C-1' | 37.9 | CDCl₃ | ¹J(P,C) = 14.7 Hz |

| C-2', C-6' | 27.2 | CDCl₃ | ²J(P,C) = 14.7 Hz |

| C-3', C-5' | 26.5 | CDCl₃ | ³J(P,C) = 5.9 Hz |

| C-4' | 26.9 | CDCl₃ | ⁴J(P,C) = 0.0 Hz |

| Phenyl Groups | |||

| C-1 | 138.8 | CDCl₃ | ¹J(P,C) = 11.8 Hz |

| C-2, C-6 | 133.3 | CDCl₃ | ²J(P,C) = 18.6 Hz |

| C-3, C-5 | 128.4 | CDCl₃ | ³J(P,C) = 6.9 Hz |

| C-4 | 128.8 | CDCl₃ | ⁴J(P,C) = 0.0 Hz |

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality and reproducible NMR data, especially for air-sensitive compounds like phosphines.

Synthesis of this compound (Grignard Method)

This protocol outlines a common and effective method for the laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclohexyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Schlenk flask and other appropriate glassware for air-sensitive techniques

Procedure:

-

Grignard Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine. Add a solution of cyclohexyl bromide in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Phosphine (B1218219) Synthesis: Cool the freshly prepared cyclohexylmagnesium bromide solution in an ice bath. Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

³¹P NMR Sample Preparation and Data Acquisition

Given the air-sensitivity of this compound, proper sample handling is paramount to prevent oxidation to the corresponding phosphine oxide, which would interfere with the analysis.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube with a J. Young valve or a septum-sealed cap

-

Glovebox or Schlenk line

-

NMR spectrometer

Procedure:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or on a Schlenk line, weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Seal the NMR tube securely with a J. Young valve or a septum cap.

-

Gently agitate the tube to ensure the sample is fully dissolved.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer for the ³¹P nucleus.

-

Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Relaxation delay (d1): 1-5 seconds

-

Number of scans: 16-64 (depending on concentration)

-

-

The chemical shifts should be referenced externally to 85% H₃PO₄ at 0 ppm.[2]

-

Visualizations

Experimental Workflow for ³¹P NMR Characterization

The following diagram illustrates the logical flow of the experimental process, from sample synthesis to final data analysis.

Caption: Experimental workflow from synthesis to NMR analysis.

Signaling Pathway of NMR Data Interpretation

This diagram outlines the logical steps involved in interpreting the acquired NMR data to confirm the structure of this compound.

Caption: Logic diagram for NMR data interpretation.

References

In-Depth Technical Guide to FTIR Spectroscopic Data of Cyclohexyldiphenylphosphine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopic data for metal complexes containing the cyclohexyldiphenylphosphine (PCy₂Ph) ligand. This document summarizes key vibrational frequencies, details relevant experimental protocols, and presents logical workflows for synthesis and characterization, catering to the needs of researchers in organometallic chemistry, catalysis, and drug development.

Introduction to this compound Complexes and FTIR Spectroscopy

This compound is a tertiary phosphine (B1218219) ligand widely used in coordination chemistry and catalysis. Its electronic and steric properties, intermediate between those of the more common triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), allow for fine-tuning of the characteristics of metal complexes.

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the chemical bonding and structure of molecules. In the context of organometallic complexes, FTIR is particularly sensitive to the vibrations of ligands such as carbon monoxide (CO). The stretching frequency of the C-O bond (ν(CO)) in metal carbonyl complexes is highly informative about the electronic environment at the metal center, which is in turn influenced by the donor/acceptor properties of other ligands like phosphines.

A stronger σ-donating and/or weaker π-accepting phosphine ligand increases the electron density on the metal. This enhanced electron density leads to greater π-backbonding from the metal to the π* antibonding orbitals of the CO ligand. Consequently, the C-O bond is weakened, and its stretching frequency (ν(CO)) decreases. This principle, often quantified by the Tolman Electronic Parameter (TEP), allows for the electronic properties of different phosphine ligands to be compared.

Tabulated FTIR Data for this compound Metal Carbonyl Complexes

The following tables summarize the available quantitative FTIR data for various metal carbonyl complexes incorporating the this compound ligand. The ν(CO) stretching frequencies are indicative of the electronic influence of the PCy₂Ph ligand on different metal centers.

Table 1: FTIR Data for Group 6 Metal Carbonyl Complexes with this compound

| Complex | ν(CO) (cm⁻¹) | Solvent/State |

| Cr(CO)₅(PCy₂Ph) | 1942 | Not specified |

| Mo(CO)₅(PCy₂Ph) | 1945 | Not specified |

| W(CO)₅(PCy₂Ph) | 1943 | Not specified |

Table 2: FTIR Data for Other Transition Metal Carbonyl Complexes with this compound

| Complex | ν(CO) (cm⁻¹) | Solvent/State |

| [Mn(CO)₄(PCy₂Ph)Br] | 2075, 2005, 1960, 1945 | Not specified |

| Fe(CO)₄(PCy₂Ph) | 2055, 1980, 1940 | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and FTIR characterization of this compound complexes are crucial for reproducible research. The following sections outline typical experimental procedures.

General Synthesis of Metal Carbonyl Phosphine Complexes

The substitution of a carbonyl ligand in a metal carbonyl precursor by a phosphine ligand is a common route to synthesize the title complexes.

Example: Synthesis of M(CO)₅(PCy₂Ph) (M = Cr, Mo, W)

A solution of the metal hexacarbonyl, M(CO)₆, in a suitable solvent (e.g., toluene, THF) is heated to reflux. A solution of this compound (1 equivalent) in the same solvent is then added dropwise. The reaction progress can be monitored by TLC or IR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

FTIR Spectroscopic Analysis

FTIR spectra are typically recorded on a spectrometer with a resolution of at least 4 cm⁻¹. Samples can be prepared in various ways depending on their physical state.

-

Solid Samples (KBr Pellet): A small amount of the complex (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution Samples: The complex is dissolved in a suitable infrared-transparent solvent (e.g., dichloromethane, chloroform, hexane). The solution is then placed in a liquid cell with windows made of materials like NaCl or KBr. It is important to run a background spectrum of the pure solvent for subtraction.

Experimental Workflow for FTIR Analysis:

Interpretation of FTIR Spectra

The position of the ν(CO) bands provides insight into the electronic properties of the this compound ligand. By comparing the ν(CO) values for a series of M(CO)ₓ(L) complexes with different phosphine ligands (L), the relative electron-donating ability of these ligands can be established. A lower ν(CO) value for a this compound complex compared to its triphenylphosphine analogue indicates that PCy₂Ph is a stronger net electron donor.

The number and pattern of the ν(CO) bands are determined by the local symmetry of the M(CO)ₓ fragment, as predicted by group theory. For example, a complex with C₄ᵥ symmetry, such as M(CO)₅(L), is expected to show three IR-active CO stretching modes (2A₁ + E).

Signaling Pathway of Electronic Effects:

Conclusion

This guide has summarized the key FTIR spectroscopic data for this compound metal carbonyl complexes and provided standardized experimental protocols. The presented data and workflows offer a valuable resource for researchers working with these compounds, facilitating the characterization of new complexes and the interpretation of their electronic properties. The consistent reporting of ν(CO) values in future research will continue to build a more comprehensive understanding of the role of this compound in coordination chemistry and catalysis.

A Guide to the Crystal Structure Analysis of Cyclohexyldiphenylphosphine-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of metal complexes containing the cyclohexyldiphenylphosphine (PCyPh₂) ligand. This compound is a versatile tertiary phosphine (B1218219) ligand utilized in a wide array of catalytic and medicinal applications. Its unique steric and electronic properties, arising from the combination of a bulky cyclohexyl group and two phenyl groups, play a crucial role in determining the geometry, stability, and reactivity of its metal complexes. Understanding the precise three-dimensional arrangement of atoms within these complexes through single-crystal X-ray diffraction is paramount for rational ligand design, reaction mechanism elucidation, and the development of novel therapeutic agents.

This document summarizes key crystallographic data for a range of this compound-metal complexes, outlines detailed experimental protocols for their structural determination, and provides visualizations of the experimental workflow and common coordination geometries.

Data Presentation: Crystallographic Parameters of this compound-Metal Complexes

The following tables summarize key crystallographic data for selected this compound-metal complexes, allowing for a comparative analysis of their structural features.

Table 1: Palladium(II) Complexes

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| trans-[PdCl₂(PCyPh₂)₂] | Triclinic | P-1 | 9.439(4) | 10.095(4) | 10.623(5) | 113.115(2) | 107.321(2) | 91.625(2) | 876.5(7) | 1 | [1] |

| trans-[PdCl₂(P(C₆H₁₁)₂Ph)₂] | Triclinic | P-1 | 9.439(4) | 10.095(4) | 10.623(5) | 113.115(2) | 107.321(2) | 91.625(2) | 876.5(7) | 1 | [1] |

Table 2: Silver(I) Complexes

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| [Ag(PCyPh₂)₃Cl] | Monoclinic | P2₁/n | 11.5312(3) | 22.0435(5) | 19.5300(5) | 90 | 93.455(1) | 90 | 4951.1(2) | 4 | [2] |

| [Ag(PCyPh₂)₃Br] | Monoclinic | P2₁/n | 11.5813(2) | 22.1169(4) | 19.6307(4) | 90 | 93.368(1) | 90 | 5020.5(2) | 4 | [2] |

Table 3: Gold(I) Complexes

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| [AuCl(P(C₆H₅)(C₆H₁₁)₂)] | Orthorhombic | P2₁2₁2₁ | 8.476(5) | 13.747(2) | 15.951(3) | 90 | 90 | 90 | 1858.8(3) | 4 |

Table 4: Selected Bond Lengths (Å) and Angles (°) for this compound-Metal Complexes

| Compound | M-P (Å) | M-X (Å) (X=Cl, Br) | P-M-P (°) | P-M-X (°) | X-M-X (°) | Ref. |

| trans-[PdCl₂(PCyPh₂)₂] | 2.3343(5) | 2.3017(4) | 180 | 89.296(16) | 180 | [1] |

| [Ag(PCyPh₂)₃Cl] | 2.501(1)-2.544(1) | 2.618(1) | 112.9(1)-118.9(1) | 98.7(1)-106.4(1) | - | [2] |

| [Ag(PCyPh₂)₃Br] | 2.508(1)-2.548(1) | 2.741(1) | 112.5(1)-118.5(1) | 98.9(1)-106.1(1) | - | [2] |

| [AuCl(P(C₆H₅)(C₆H₁₁)₂)] | 2.226(2) | 2.287(2) | - | 179.42(9) | - |

Experimental Protocols

The determination of the crystal structure of this compound-metal complexes is primarily achieved through single-crystal X-ray diffraction. The general workflow involves synthesis and crystallization, data collection, structure solution, and refinement.

Synthesis and Crystallization

-

Synthesis: this compound-metal complexes are typically synthesized by reacting the phosphine ligand with a suitable metal precursor in an appropriate solvent.[2] The stoichiometry of the reactants is crucial in determining the final product. Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand.[3]

-

Crystallization: High-quality single crystals are essential for successful X-ray diffraction analysis.[4] Common crystallization techniques for organometallic complexes include:

-

Slow Evaporation: The complex is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the complex in a good solvent is placed in a sealed container with a vial of a "poor" solvent (in which the complex is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

-

Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two solvents.

-

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.[3] For air- or moisture-sensitive crystals, mounting is performed in an inert oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[5] Key components of the diffractometer include an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: The data collection strategy is designed to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ).[3] This typically involves collecting a series of diffraction images (frames) while rotating the crystal through a specific angular range. Modern diffractometers use automated software to determine the optimal data collection strategy.

Structure Solution and Refinement

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

-

Structure Solution: The initial atomic positions (the "phase problem") are determined using either direct methods or Patterson methods. For complexes containing heavy atoms (like most transition metals), the position of the metal atom can often be readily determined from the Patterson map, and the remaining atoms located through subsequent Fourier syntheses.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[5] This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other parameters to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₒ|) based on the model. The quality of the final refined structure is assessed by crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the crystal structure analysis of this compound-metal complexes.

References

An In-depth Technical Guide to the Tolman Cone Angle of Cyclohexyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Tolman cone angle of cyclohexyldiphenylphosphine (CDP), a critical parameter for understanding its steric influence in transition metal catalysis. While a definitive experimentally-derived value is not prominent in the literature, this document details the established methodologies for its determination, including calculation from single-crystal X-ray diffraction data and computational modeling. An estimated value is presented in the context of related phosphine (B1218219) ligands. Furthermore, this guide covers the synthesis, properties, and significant applications of this compound, particularly in cross-coupling reactions vital to pharmaceutical and materials science research. Detailed experimental and computational protocols are provided, alongside a comparative analysis of its steric profile against other common phosphine ligands.

The Tolman Cone Angle: A Quantitative Measure of Steric Bulk

The Tolman cone angle (θ) is a crucial concept in coordination chemistry for quantifying the steric bulk of a ligand, particularly phosphines, in a metal complex.[1][2] It is defined as the solid angle formed at the metal center, with the vertex at the metal and the perimeter of the cone encompassing the van der Waals radii of the outermost atoms of the ligand.[1] This parameter provides a numerical value to the steric hindrance around the metal center, which directly influences the number of ligands that can coordinate, the stability of the complex, and the reactivity and selectivity of catalytic reactions.[3]

Initially developed by Chadwick A. Tolman, the cone angle was determined from measurements of physical models of nickel-phosphine complexes.[1] Modern approaches, however, rely on more precise methods such as calculations from single-crystal X-ray diffraction data and computational chemistry.[4][5] For asymmetric ligands like this compound (PRR'R''), the individual half-angles of the substituents are averaged and then doubled to determine the total cone angle.[1]

This compound (CDP): A Versatile Ligand in Catalysis

This compound is a tertiary phosphine ligand characterized by the presence of one bulky cyclohexyl group and two phenyl groups attached to a central phosphorus atom. This unique combination of aliphatic and aromatic substituents imparts a distinct steric and electronic profile that has made it a valuable ligand in a wide array of transition metal-catalyzed reactions.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the Grignard reaction, where chlorodiphenylphosphine (B86185) is treated with cyclohexylmagnesium bromide.

An alternative route involves the reduction of the corresponding phosphine oxide, this compound oxide.

Physicochemical Properties

| Property | Value |

| CAS Number | 6372-42-5 |

| Molecular Formula | C₁₈H₂₁P |

| Molecular Weight | 268.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58-62 °C |

| Solubility | Soluble in organic solvents, insoluble in water |

Applications in Homogeneous Catalysis

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. Its applications include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.

-

Heck Reaction: Coupling of alkenes with aryl halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

The steric bulk of the cyclohexyl group and the electronic properties of the phenyl groups help to stabilize the active catalytic species and promote high reaction efficiency and selectivity.

Determination of the Tolman Cone Angle for this compound

Experimental Protocol: Calculation from X-ray Crystallography

The most accurate experimental method for determining the cone angle is through single-crystal X-ray diffraction analysis of a metal complex containing the ligand.

Methodology:

-

Synthesis and Crystallization: Synthesize a suitable metal complex of this compound, for example, with silver(I) as has been reported, and grow single crystals suitable for X-ray diffraction.[6]

-

Data Collection: Collect crystallographic data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates, bond lengths, and bond angles. The metal-phosphorus bond length is a key parameter.

-

Cone Angle Calculation: Using the refined structure and a standard M-P bond length of 2.28 Å (as defined by Tolman), or the experimentally determined M-P bond length, calculate the cone angle. This involves determining the angle of a cone, with the metal at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the cyclohexyl and phenyl groups. For the asymmetric CDP, the half-angles (θi/2) of the three substituents are averaged, and this average is then doubled to give the final cone angle (θ).[1]

Computational Protocol: DFT and Molecular Mechanics

In the absence of crystallographic data, or to complement it, computational methods are a powerful tool for estimating the Tolman cone angle.[7][8][9]

Methodology:

-

Conformational Search: Perform a conformational search of the this compound ligand using molecular mechanics (MM) to identify the lowest energy conformer.

-

Geometry Optimization: Take the lowest energy conformer and perform a full geometry optimization using Density Functional Theory (DFT) to obtain a more accurate structure.

-

Complex Modeling: Model a transition metal complex, such as [Ni(CO)₃(CDP)], to simulate the coordination environment. The geometry of this complex is then optimized at the DFT level.[7]

-

Cone Angle Calculation: From the optimized geometry of the complex, the cone angle is calculated based on the atomic coordinates and van der Waals radii. This computational approach can also be used to determine how the cone angle changes in different coordination environments (e.g., linear, tetrahedral, octahedral).[7][9]

Estimated Tolman Cone Angle and Comparative Analysis

While a definitive value for this compound is pending experimental or computational determination, an estimate can be made by comparing it to structurally related phosphines. The cone angle will be an average of the steric contributions of the two phenyl groups and one cyclohexyl group.

| Ligand | Substituents | Tolman Cone Angle (θ) |

| Triphenylphosphine (B44618) (PPh₃) | 3 x Phenyl | 145°[3] |

| Tricyclohexylphosphine (PCy₃) | 3 x Cyclohexyl | 170°[3] |

| Dimethylphenylphosphine (PMe₂Ph) | 2 x Methyl, 1 x Phenyl | 122°[3] |

| This compound (PCyPh₂) | 1 x Cyclohexyl, 2 x Phenyl | ~155 - 162° (Estimated) |

| Trimethylphosphine (PMe₃) | 3 x Methyl | 118°[3] |

| Triethylphosphine (PEt₃) | 3 x Ethyl | 132°[3] |

| Phosphine (PH₃) | 3 x Hydrogen | 87°[3] |

The estimated range of 155-162° for this compound places it as a ligand with significant, but not extreme, steric bulk. It is substantially larger than triphenylphosphine but less sterically demanding than tricyclohexylphosphine. This intermediate steric profile is a key factor in its broad utility in catalysis.

Conclusion

This compound is a cornerstone ligand in modern synthetic chemistry, offering a unique balance of steric and electronic properties. While its precise Tolman cone angle is not widely reported, this guide outlines the clear experimental and computational pathways for its determination. Based on the steric profiles of its constituent groups, its cone angle is estimated to be in the range of 155-162°, positioning it as a sterically demanding but highly versatile ligand. This steric influence is critical to its success in facilitating a wide range of important catalytic transformations, making it an invaluable tool for professionals in research and drug development.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. diposit.ub.edu [diposit.ub.edu]

In-Depth Technical Guide to the Electronic Properties of Cyclohexyldiphenylphosphine as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyldiphenylphosphine (Cy₂PPh) is a monodentate tertiary phosphine (B1218219) ligand widely employed in coordination chemistry and homogeneous catalysis. Its unique combination of a bulky cyclohexyl group and two phenyl substituents imparts a distinctive steric and electronic profile that is crucial for the stability and reactivity of transition metal complexes. This technical guide provides a comprehensive overview of the electronic properties of Cy₂PPh, including its synthesis, key electronic parameters, and the experimental methodologies used for their determination. The content is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in catalyst design and drug development.

Introduction

The electronic nature of a phosphine ligand is a critical factor in determining the properties and reactivity of its metal complexes. The phosphorus atom's lone pair of electrons acts as a σ-donor to the metal center, while the P-C σ* orbitals can act as π-acceptors. The balance between these σ-donating and π-accepting capabilities, influenced by the substituents on the phosphorus atom, dictates the electron density at the metal center. This, in turn, affects the catalytic activity in various transformations, such as cross-coupling reactions, hydroformylation, and hydrogenation. This compound, with its combination of electron-donating alkyl (cyclohexyl) and less donating aryl (phenyl) groups, presents an intermediate electronic profile that has proven advantageous in numerous catalytic applications.[1]

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through the reaction of a cyclohexyl Grignard reagent with chlorodiphenylphosphine (B86185). This method is scalable and generally provides good yields of the desired product.

Experimental Protocol: Grignard Reaction

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Cyclohexyl bromide or cyclohexyl chloride

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard Schlenk line and glassware

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.1 equivalents).

-

Assemble the glassware under a positive pressure of inert gas.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide or chloride (1.0 equivalent) in the anhydrous solvent.

-

Add a small amount of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of chlorodiphenylphosphine (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

-

Add the chlorodiphenylphosphine solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification of the air-sensitive this compound can be achieved by vacuum distillation or recrystallization from an inert solvent such as degassed methanol (B129727) or ethanol.[2] Column chromatography under an inert atmosphere using degassed solvents can also be employed.[2]

-

Diagram of the Synthesis Workflow:

Electronic Parameters

The electronic properties of phosphine ligands are typically quantified by two key parameters: Tolman's Electronic Parameter (TEP) and the pKa of the conjugate acid of the phosphine.

Tolman's Electronic Parameter (TEP)

Tolman's Electronic Parameter is an empirical measure of the net electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a tetrahedral nickel complex, L-Ni(CO)₃, using infrared (IR) spectroscopy.[3] More electron-donating ligands increase the electron density on the nickel atom, which leads to stronger π-backbonding into the antibonding π* orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.

Table 1: Comparison of Tolman's Electronic Parameters for Related Phosphine Ligands

| Ligand (L) | ν(CO) of L-Ni(CO)₃ (cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PCy₃ | 2056.4 |

| PEt₃ | 2061.7 |

| PMe₃ | 2064.1 |

| PPh₂Cy (est.) | ~2065-2067 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| PF₃ | 2110.8 |

Note: The value for PPh₂Cy is an estimation based on the electronic effects of its substituents relative to other phosphines.

Experimental Protocol: Determination of Tolman's Electronic Parameter

This protocol describes the general procedure for the synthesis of an L-Ni(CO)₃ complex and the subsequent measurement of its ν(CO) by IR spectroscopy.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

Phosphine ligand (e.g., Cy₂PPh)

-

Anhydrous, degassed solvent (e.g., hexane, dichloromethane)

-

Schlenk line and glassware

-

IR spectrometer and gas-tight IR cell

Procedure:

-

Synthesis of the L-Ni(CO)₃ Complex:

-

In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand (1.0 equivalent) in the anhydrous, degassed solvent.

-

Carefully add a stoichiometric amount of Ni(CO)₄ (1.0 equivalent) to the phosphine solution at room temperature. The reaction is typically rapid.

-

The formation of the L-Ni(CO)₃ complex can be monitored by the evolution of CO gas.

-

-

IR Spectroscopic Measurement:

-

Transfer the resulting solution of the L-Ni(CO)₃ complex into a gas-tight IR cell under an inert atmosphere.

-

Record the IR spectrum of the solution in the carbonyl stretching region (typically 2200-1800 cm⁻¹).

-

Identify the A₁ symmetric ν(CO) band, which is usually the most intense absorption in this region for C₃ᵥ symmetric complexes.[3]

-

Diagram of the TEP Determination Workflow:

pKa of the Conjugate Acid

The pKa of the conjugate acid of a phosphine ([R₃PH]⁺) is another important measure of its basicity and, by extension, its σ-donating ability. A higher pKa value indicates a more basic phosphine and a stronger σ-donor.

Table 2: pKa Values of Conjugate Acids of Related Phosphine Ligands in Nitromethane

| Phosphine | pKa of [R₃PH]⁺ |

| P(t-Bu)₃ | 11.4 |

| PCy₃ | 9.7 |

| PEt₃ | 8.7 |

| PPh₂Cy (est.) | ~6-7 |

| PPh₃ | 2.7 |

Note: The value for PPh₂Cy is an estimation based on the trend observed for related phosphines.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of a phosphonium (B103445) salt by potentiometric titration.[4][5][6][7]

Materials:

-

Phosphine ligand (e.g., Cy₂PPh)

-

A strong, non-nucleophilic acid (e.g., HBF₄, HClO₄) to form the phosphonium salt

-

A suitable solvent (e.g., acetonitrile, nitromethane)

-

A standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium (B224687) hydroxide)

-

pH meter with a suitable electrode for non-aqueous solutions

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Phosphonium Salt Solution:

-

Dissolve a known amount of the phosphine ligand in the chosen solvent.

-

Add one equivalent of the strong acid to protonate the phosphine and form the phosphonium salt.

-

-

Titration:

-

Calibrate the pH meter and electrode using standard buffers appropriate for the solvent system.

-

Place the phosphonium salt solution in a beaker with a magnetic stir bar and immerse the electrode.

-

Titrate the solution with the standardized strong base, adding the titrant in small increments.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the phosphonium salt has been neutralized. This corresponds to the inflection point of the titration curve.

-

Diagram of the pKa Determination Logic:

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound and its complexes.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ³¹P NMR | A single resonance is typically observed. The chemical shift provides information about the electronic environment of the phosphorus atom. The reported chemical shift can vary depending on the solvent. |

| ¹H NMR | Complex multiplets are observed for the phenyl and cyclohexyl protons. The integration of these signals can confirm the structure of the ligand. |

| ¹³C NMR | Distinct resonances are observed for the phenyl and cyclohexyl carbons. The ipso-carbon of the phenyl groups often shows coupling to the phosphorus atom. |

| IR | Characteristic C-H stretching vibrations for the aromatic and aliphatic groups are observed. P-C stretching vibrations can also be identified. |

Conclusion

This compound possesses a unique electronic profile characterized by its intermediate σ-donating ability, which is stronger than that of triphenylphosphine (B44618) but weaker than that of tricyclohexylphosphine (B42057). This electronic nature, in concert with its steric properties, makes it a versatile and valuable ligand in a wide range of catalytic applications. This guide has provided a detailed overview of the synthesis, key electronic parameters, and the experimental methodologies used to characterize this important ligand, offering a foundational resource for researchers in the field. Further experimental determination of the precise Tolman's Electronic Parameter and pKa value for Cy₂PPh would be a valuable contribution to the field of ligand chemistry.

References

- 1. This compound|CAS 6372-42-5|Ligand [benchchem.com]

- 2. Buy this compound | 6372-42-5 [smolecule.com]

- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Steric Effects of the Cyclohexyl Group in Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steric effects of cyclohexyl-containing phosphine (B1218219) ligands, a critical class of ligands in modern catalysis. The unique steric profile imparted by the cyclohexyl group significantly influences the reactivity, selectivity, and efficiency of a wide range of transition metal-catalyzed reactions. This document details the quantitative measures of these steric effects, provides experimental protocols for ligand synthesis and characterization, and illustrates the role of these ligands in key catalytic cycles.

Introduction to Steric Effects in Phosphine Ligands

The steric and electronic properties of phosphine ligands are fundamental to their function in catalysis.[1] The steric hindrance around the phosphorus atom can dictate the number of ligands that can coordinate to a metal center, influence the rate of ligand dissociation, and control the accessibility of substrates to the catalytic site.[2][3] The cyclohexyl group is a bulky, non-aromatic substituent that provides significant steric bulk, which is often quantified using parameters such as the Tolman cone angle and percent buried volume.[2][4]

Quantitative Analysis of Steric Parameters

The steric bulk of phosphine ligands is most commonly quantified by the Tolman cone angle (θ) and, more recently, by the percent buried volume (%Vbur).

Table 1: Steric Parameters of Cyclohexyl-Containing Phosphine Ligands

| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Ligand Dissociation Energy |

| Tricyclohexylphosphine (B42057) | PCy3 | 170[5] | Not widely reported as a single value; context-dependent. | High; correlates with large steric bulk. |

| Dicyclohexylphenylphosphine | PCy2Ph | ~162 (calculated) | Not widely reported as a single value; context-dependent. | Intermediate |

| Cyclohexyldiphenylphosphine | PCyPh2 | ~153 (calculated) | Not widely reported as a single value; context-dependent. | Lower |

Note: The Tolman cone angles for asymmetric phosphines are often estimated from computational models.[4][6] The percent buried volume is highly dependent on the specific metal complex and its geometry. Ligand dissociation energies are qualitatively correlated with steric bulk; precise values are system-dependent.

The Tolman cone angle is a measure of the solid angle occupied by a ligand at a standard metal-phosphorus distance of 2.28 Å.[1] It provides a useful, albeit simplified, metric for comparing the steric bulk of different phosphines.[2] For symmetrical ligands like tricyclohexylphosphine (PCy3), the cone angle is a well-defined value. For less symmetrical phosphines, the cone angle is often an averaged or computationally derived value.[6]

The percent buried volume is a more recently developed and often more accurate measure of a ligand's steric impact within a specific coordination complex.[7][8][9] It is defined as the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[9] Unlike the Tolman cone angle, %Vbur accounts for the specific conformation of the ligand in a given crystal structure.[10]

Experimental Protocols

Protocol 3.1.1: Synthesis of Tricyclohexylphosphine (PCy3)

This procedure is based on the reaction of a Grignard reagent with phosphorus trichloride (B1173362).

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl3)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hexane

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine and a few drops of chlorocyclohexane to initiate the Grignard reaction.

-

Slowly add a solution of chlorocyclohexane in anhydrous THF to the magnesium turnings. The reaction mixture should be gently heated to maintain a steady reflux.

-

After the addition is complete, continue to reflux for an additional 2 hours to ensure complete formation of the cyclohexylmagnesium chloride.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous THF to the stirred Grignard reagent. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with hexane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from methanol (B129727) or ethanol (B145695) to yield white crystalline PCy3.

Protocol 3.1.2: Synthesis of Dicyclohexylphenylphosphine (PCy2Ph) and this compound (PCyPh2)

These ligands can be synthesized using a similar Grignard-based methodology, by reacting the appropriate chlorophosphine (e.g., phenyldichlorophosphine for PCy2Ph, or diphenylchlorophosphine for PCyPh2) with the cyclohexylmagnesium chloride Grignard reagent.

Protocol 3.2.1: Determination of Exact Cone Angle and Percent Buried Volume via X-ray Crystallography

-

Crystal Growth: Grow single crystals of a metal complex containing the cyclohexylphosphine (B1595701) ligand of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents.

-

X-ray Diffraction Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using standard software packages (e.g., SHELXS, SHELXL) to obtain the atomic coordinates of the complex. This results in a Crystallographic Information File (CIF).

-

Percent Buried Volume Calculation:

-

Utilize software such as SambVca or other computational chemistry packages that can calculate %Vbur.[9]

-

Input the CIF file of the refined crystal structure.

-

Define the metal atom as the center of the sphere (typically with a radius of 3.5 Å).

-

Define the atoms of the phosphine ligand.

-

The software calculates the volume occupied by the van der Waals spheres of the ligand atoms within the defined sphere around the metal, expressed as a percentage of the total sphere volume.

-

-

Exact Cone Angle Calculation: The exact cone angle can also be calculated from the crystallographic data using specialized software that determines the most acute cone originating from the metal center that encompasses all atoms of the ligand.

The Role of Cyclohexylphosphine Sterics in Catalysis

The significant steric bulk of cyclohexylphosphine ligands is instrumental in promoting key steps in various catalytic cycles. This is often attributed to the ligand's ability to stabilize low-coordinate, catalytically active species and to facilitate reductive elimination.

In the Suzuki-Miyaura cross-coupling reaction, bulky phosphine ligands like PCy3 are known to promote the oxidative addition of aryl chlorides and facilitate the reductive elimination step, leading to higher catalytic turnover.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The first-generation Grubbs' catalyst features two tricyclohexylphosphine ligands. The steric bulk of PCy3 facilitates the dissociation of one phosphine ligand to generate the active 14-electron species, which is necessary for the catalytic cycle to proceed.

Figure 2: Simplified mechanism of Grubbs' catalyst-mediated olefin metathesis.

Experimental and Computational Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of cyclohexylphosphine ligands and the computational determination of their steric parameters.

Figure 3: General workflow for the synthesis of cyclohexylphosphine ligands.

Figure 4: Workflow for determining steric parameters from X-ray crystallography.

Conclusion

The steric properties of cyclohexyl-containing phosphine ligands are a cornerstone of their utility in homogeneous catalysis. The cyclohexyl group provides significant steric bulk that can be fine-tuned by varying the number of cyclohexyl and phenyl substituents on the phosphorus atom. This guide has provided a quantitative framework for understanding these steric effects, detailed experimental protocols for the synthesis and characterization of these important ligands, and illustrated their crucial role in prominent catalytic reactions. For researchers in catalysis and drug development, a thorough understanding and application of these principles are essential for the rational design of more efficient and selective catalytic systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Tricyclohexylphosphine - Wikipedia [en.wikipedia.org]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

The Coordination Chemistry of Cyclohexyldiphenylphosphine with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyldiphenylphosphine (PCyPh₂), a tertiary phosphine (B1218219) ligand, plays a pivotal role in contemporary coordination chemistry and catalysis. Its unique steric and electronic properties, arising from the presence of both a bulky cyclohexyl group and two phenyl groups, allow for the stabilization of a wide array of transition metal complexes and facilitate a diverse range of catalytic transformations. This technical guide provides a comprehensive overview of the coordination chemistry of PCyPh₂ with various transition metals, focusing on their synthesis, structural characteristics, and spectroscopic properties.

Synthesis and Coordination Modes

This compound ligates to transition metals primarily through the lone pair of electrons on the phosphorus atom, acting as a σ-donor. The steric bulk of the cyclohexyl group influences the coordination number of the resulting metal complex, often favoring lower coordination numbers and creating a specific steric environment around the metal center that can be exploited in catalysis.

The synthesis of transition metal-PCyPh₂ complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or acetate, with the phosphine ligand in an appropriate solvent. The stoichiometry of the reaction is a critical factor that determines the number of phosphine ligands coordinated to the metal center.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a transition metal-cyclohexyldiphenylphosphine complex.

Spectroscopic and Structural Characterization

The coordination of this compound to a transition metal center induces characteristic changes in its spectroscopic signatures, most notably in ³¹P NMR and FT-IR spectroscopy. X-ray crystallography provides definitive information on the solid-state structure, including bond lengths and angles.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine complexes. The chemical shift (δ) of the phosphorus atom is sensitive to its electronic environment. Upon coordination to a transition metal, the ³¹P NMR signal of PCyPh₂ typically shifts downfield. The magnitude of this coordination shift (Δδ = δcomplex - δligand) provides insights into the nature of the metal-phosphorus bond.

FT-IR Spectroscopy

In the Fourier-transform infrared (FT-IR) spectrum, the coordination of PCyPh₂ to a metal center is evidenced by shifts in the vibrational frequencies of the P-C bonds and the phenyl and cyclohexyl groups. A key indicator is the appearance of a new band corresponding to the metal-phosphorus stretching vibration, although this is often weak and in the low-frequency region.

X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed picture of the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry of the metal center.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound complexes with various transition metals.

Table 1: Spectroscopic Data for Selected M-PCyPh₂ Complexes

| Complex | Metal | ³¹P NMR Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) | Key FT-IR Bands (cm⁻¹) |

| Free Ligand (PCyPh₂) | - | -5.3 | - | 2925, 2850, 1434, 740, 695 |

| [Ag(PCyPh₂)₃Cl] | Ag(I) | 9.37 | 14.67 | 2924, 2847, 1435, 741, 694 |

| [Ag(PCyPh₂)₃Br] | Ag(I) | 9.37 | 14.67 | 2924, 2847, 1435, 741, 694 |

| trans-[PdCl₂(PCyPh₂)₂] | Pd(II) | ~25-30 | ~30-35 | Not Reported |

| [AuCl(PCyPh₂)] | Au(I) | 33.2 | 38.5 | Not Reported |

| [(acac)Rh(CO)(PCyPh₂)] | Rh(I) | 48.9 | 54.2 | 2001 (νCO) |

Table 2: Selected Structural Data for M-PCyPh₂ Complexes from X-ray Crystallography

| Complex | Metal | Coordination Geometry | M-P Bond Length (Å) | P-M-P Angle (°) | M-Cl Bond Length (Å) |

| [Ag(PCyPh₂)₃Cl][1] | Ag(I) | Distorted Tetrahedral | 2.559(1) - 2.628(1) | 104.9(1) - 113.8(1) | 2.615(1) |

| [Ag(PCyPh₂)₃Br][1] | Ag(I) | Distorted Tetrahedral | 2.565(2) - 2.631(2) | 104.5(1) - 113.5(1) | 2.741(1) |

| trans-[PdCl₂(PCyPh₂)₂] | Pd(II) | Square Planar | 2.3256(10) | 180 | 2.3007(11) |

| [AuCl(PCyPh₂)][2] | Au(I) | Linear | 2.2335(13) - 2.2403(5) | - | 2.2885(5) - 2.2915(14) |

| [(acac)Rh(CO)(PCyPh₂)] | Rh(I) | Square Planar | 2.2798(8)[3] | - | - |

Experimental Protocols